molecular formula C15H14ClNO2S B5665863 [5-(3-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione

[5-(3-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione

Cat. No.: B5665863
M. Wt: 307.8 g/mol
InChI Key: FXOLHGDGFCUGFO-UHFFFAOYSA-N
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Description

[5-(3-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione: is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 3-chlorophenyl group and a morpholin-4-ylmethanethione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 3-chlorophenyl-substituted acetylenes and carbonyl compounds.

    Introduction of the Morpholin-4-ylmethanethione Group: This step involves the reaction of the furan derivative with morpholine and a thiocarbonyl reagent under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[5-(3-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or other reduced forms.

    Substitution: The furan ring and the chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the furan ring and chlorophenyl group.

Scientific Research Applications

[5-(3-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione: has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and cellular pathways.

Mechanism of Action

The mechanism of action of [5-(3-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

[5-(3-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione: can be compared with other similar compounds, such as:

    [5-(4-Chlorophenyl)furan-2-yl]acrylic acid: This compound shares the furan ring and chlorophenyl group but differs in the presence of an acrylic acid moiety.

    [5-(3-Chlorophenyl)furan-2-yl]methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid: This compound has a similar furan ring and chlorophenyl group but includes a thiazolidinone and sulfonic acid group.

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[5-(3-chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S/c16-12-3-1-2-11(10-12)13-4-5-14(19-13)15(20)17-6-8-18-9-7-17/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOLHGDGFCUGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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